4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine
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Overview
Description
4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine is a heterocyclic compound that features both a pyrazole and a morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine typically involves the reaction of 1-isopropyl-4-nitro-1H-pyrazole with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens or alkylating agents.
Major Products Formed
Reduction: 4-(1-Isopropyl-4-amino-1H-pyrazol-3-yl)morpholine.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the morpholine ring can enhance the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its high thermal stability and energetic properties.
3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-3-yl)-morpholine: A selective inhibitor of HSP90α, used in cancer research.
Uniqueness
4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine is unique due to its combination of a pyrazole and morpholine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16N4O3 |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
4-(4-nitro-1-propan-2-ylpyrazol-3-yl)morpholine |
InChI |
InChI=1S/C10H16N4O3/c1-8(2)13-7-9(14(15)16)10(11-13)12-3-5-17-6-4-12/h7-8H,3-6H2,1-2H3 |
InChI Key |
CGTXGTSPGLDMBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)N2CCOCC2)[N+](=O)[O-] |
Origin of Product |
United States |
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